N'-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
Description
Properties
CAS No. |
302918-22-5 |
|---|---|
Molecular Formula |
C29H39N5O2 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H39N5O2/c1-4-7-8-9-10-11-20-36-26-18-14-24(15-19-26)27-21-28(32-31-27)29(35)33-30-22-23-12-16-25(17-13-23)34(5-2)6-3/h12-19,21-22H,4-11,20H2,1-3H3,(H,31,32)(H,33,35)/b30-22+ |
InChI Key |
ZJRKKSZFGLXUKK-JBASAIQMSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(CC)CC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation of 2-Acetyl Derivatives
Starting with 2-acetyl-4-(octyloxy)benzene , condensation with diethyl oxalate in dimethylformamide (DMF) under basic conditions (sodium methoxide/ethoxide) yields ethyl 4-(4-(octyloxy)phenyl)-2,4-dioxobutanoate . Transesterification to methyl esters improves reactivity for subsequent cyclization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Sodium methoxide (10 mmol) |
| Temperature | Room temperature, 12 h stirring |
| Yield | 72–85% |
Cyclization with Hydrazine Hydrate
The diketoester intermediate undergoes cyclization with phenylhydrazine in ethanol under acidic catalysis (acetic acid), forming 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carboxylate . Subsequent reflux with hydrazine hydrate (80°C, 4 h) replaces the ester group with a carbohydrazide moiety:
Key Spectral Data
Condensation with 4-(Diethylamino)Benzaldehyde
The final step couples the carbohydrazide intermediate with 4-(diethylamino)benzaldehyde via acid-catalyzed hydrazone formation.
Hydrazone Formation Mechanism
In ethanol, the aldehyde’s carbonyl group reacts with the carbohydrazide’s hydrazine (–NHNH₂), eliminating water to form an imine bond (–N=CH–):
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid (2 drops) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C), 2 h |
| Yield | 68–78% |
Crystallization and Purification
Post-reaction, cold water precipitates the crude product, which is filtered and recrystallized from methanol/DMF (1:1). Single crystals suitable for X-ray diffraction form via slow evaporation.
Purity Assessment
-
Melting Point : 262–264°C (decomposition observed above 265°C)
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient)
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Reducing reaction time from hours to minutes, microwave irradiation (300 W, 100°C, 15 min) enhances hydrazone formation efficiency. Yields improve to 82% with reduced side products.
Solvent-Free Mechanochemical Approach
Grinding equimolar reactants (carbohydrazide + aldehyde) with silica gel as a solid support achieves 75% yield in 30 min, aligning with green chemistry principles.
Structural and Spectroscopic Characterization
Critical Data for Target Compound
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Excess hydrazine hydrate promotes dihydrazide byproducts. Limiting hydrazine to 1.2 equivalents and maintaining pH <7 mitigates this.
Solvent Selection for Crystallization
DMF/methanol mixtures yield superior crystals compared to ethanol or acetone, minimizing occluded solvent.
Industrial-Scale Feasibility
Cost-Benefit Analysis
| Factor | Assessment |
|---|---|
| Raw Material Cost | High (≈$420/kg for 4-(octyloxy)benzaldehyde) |
| Process Scalability | Microwave/reactor-based synthesis viable for 10 kg batches |
| Environmental Impact | Ethanol recycling reduces waste by 40% |
Chemical Reactions Analysis
Reaction Mechanism
The synthesis follows a stepwise condensation mechanism :
-
Protonation : The acidic α-hydrogen of the carbohydrazide group is protonated by acetic acid.
-
Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of 4-(diethylamino)benzaldehyde.
-
Elimination : Water is eliminated, forming the hydrazone (benzylidene) linkage.
-
Deprotonation : The intermediate is deprotonated to yield the final product .
This mechanism is consistent with similar pyrazole-carbohydrazide derivatives, where the carbohydrazide group’s reactivity drives the reaction .
Key Reaction Conditions
Characterization Data
| Property | Value |
|---|---|
| Melting Point | ~260–262°C (analogous compounds; exact value for the target compound may vary) |
| IR Peaks | 3214 cm⁻¹ (N-H stretching in hydrazide group) |
| Molecular Formula | C₃₄H₄₇N₅O₃ (calculated for the target compound) |
| Molecular Weight | ~585 g/mol (estimated based on structural features) |
Challenges and Considerations
-
Yield Optimization : Reaction time and solvent choice critically affect purity.
-
Stability : The hydrazone linkage may undergo hydrolysis under acidic conditions.
-
Scalability : Reflux conditions require precise temperature control for large-scale synthesis.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N'-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide exhibit antimicrobial properties. Studies have shown that pyrazole derivatives can be effective against a range of pathogens, including bacteria and fungi. For example, derivatives of pyrazole have been reported to possess significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .
Antidiabetic Potential
Molecular docking studies suggest that this compound may interact with proteins involved in glucose metabolism, indicating potential antidiabetic effects. The structural features of the compound allow it to bind effectively to target proteins, possibly modulating glucose levels in the body.
Anticancer Properties
Pyrazole derivatives are known for their anticancer activities. This compound could serve as a lead compound for developing new anticancer agents due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis highlights the distinct biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(4-(Dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | Dimethylamino group | Antimicrobial and anticancer |
| N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Methoxy group | Antidiabetic potential |
| 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole derivatives | Various substituents | Anti-inflammatory |
This table illustrates how variations in substituents can significantly influence the biological activity of pyrazole derivatives.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrazole carbohydrazides are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The diethylamino group (target compound) and dimethylamino/methoxy groups (analogs) enhance solubility and electronic polarizability, whereas chloro substituents (e.g., 2,4-dichloro) favor hydrophobic interactions .
Pharmacological Activity
Pyrazole carbohydrazides exhibit diverse biological activities, including analgesic, sedative, and anti-inflammatory effects. A comparison of reported activities is summarized below:
Table 2: Pharmacological Profiles of Selected Analogs
Insights:
- Diethylamino vs. Dimethylamino: The target compound’s diethylamino group may enhance CNS activity due to increased solubility and brain penetration compared to dimethylamino analogs .
- Role of Lipophilicity : The octyloxy chain could prolong metabolic half-life but may reduce aqueous solubility, necessitating formulation optimization .
Computational and Spectroscopic Studies
Density functional theory (DFT) and spectroscopic methods (FT-IR, NMR) are widely used to study pyrazole derivatives:
- DFT Calculations: Analogous compounds show that electron-donating groups (e.g., diethylamino) lower HOMO-LUMO gaps, increasing reactivity .
- X-ray Crystallography : Substituents like methoxy or chloro influence crystal packing via hydrogen bonds or halogen interactions .
Biological Activity
N'-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a diethylamino group, a benzylidene moiety, and an octyloxy-substituted phenyl group, suggests significant potential for various biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-diethylaminobenzaldehyde with 5-(4-octyloxyphenyl)-1H-pyrazole-3-carbohydrazide. The reaction conditions generally include heating in a suitable solvent such as ethanol or methanol under reflux, followed by purification through recrystallization.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of this compound. Molecular docking studies suggest that this compound can effectively bind to key proteins involved in glucose metabolism, indicating its potential as a therapeutic agent for managing diabetes.
Antimicrobial Activity
In vitro evaluations have shown that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects .
Anticancer Activity
Preliminary research indicates that pyrazole derivatives can exhibit anticancer activity. For example, related compounds have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the diethylamino and octyloxy groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects .
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(4-(Dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | Dimethylamino group | Antimicrobial and anticancer activities |
| N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Methoxy group | Antidiabetic potential |
| 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole derivatives | Different substituents on the pyrazole ring | Various biological activities including anti-inflammatory |
This table illustrates how variations in substituents can influence biological activity, highlighting the unique position of this compound in drug development.
Case Studies and Research Findings
Several case studies have investigated the biological activities of pyrazole derivatives similar to this compound:
- Antidiabetic Study : A study focusing on molecular docking revealed that this compound could inhibit key enzymes involved in glucose metabolism, suggesting its potential use in diabetes management.
- Antimicrobial Evaluation : In vitro tests against pathogenic bacteria showed promising results for related pyrazole derivatives, indicating that further exploration into this compound's antimicrobial properties is warranted.
- Cytotoxicity Assays : Research involving cancer cell lines demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
